molecular formula C17H12ClFN2OS B2944572 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034441-98-8

2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2944572
CAS No.: 2034441-98-8
M. Wt: 346.8
InChI Key: ZJWKDDCQAGCEMI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, and amide groups, as well as a thiophene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Fluorinated derivatives.

  • Reduction: : Amines.

  • Substitution: : Alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new drugs.

Medicine

The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol: : Similar in having both chloro and fluoro groups but lacks the amide and pyridine functionalities.

  • N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: : Similar in having the pyridine and amide functionalities but lacks the chloro and fluoro groups.

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide lies in its combination of chloro, fluoro, amide, thiophene, and pyridine groups, which provides it with a wide range of chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-15-8-13(19)3-4-14(15)17(22)21-9-11-2-1-6-20-16(11)12-5-7-23-10-12/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKDDCQAGCEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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